N-methylproline physical and chemical properties
N-methylproline physical and chemical properties
An In-Depth Technical Guide to N-Methylproline: Properties, Applications, and Experimental Insights
Introduction
N-methyl-L-proline, a derivative of the proteinogenic amino acid L-proline, is a versatile molecule of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] Characterized by a methyl group on the secondary amine of the pyrrolidine ring, this modification imparts unique stereochemical and electronic properties that differentiate it from its parent amino acid.[4][5] These distinct characteristics make N-methyl-L-proline a valuable building block in peptide synthesis, a powerful chiral catalyst in asymmetric reactions, and a key component in the development of novel therapeutics and agrochemicals.[3] This guide provides a comprehensive overview of the physical and chemical properties of N-methyl-L-proline, its synthesis and reactivity, and its applications in various scientific domains.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-methyl-L-proline is fundamental to its effective application. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol [1] |
| CAS Number | 475-11-6[1] |
| Appearance | White to off-white powder[2][3][6] |
| Melting Point | 114-116 °C[6][7] |
| Boiling Point | 227.1 ± 33.0 °C at 760 mmHg[] |
| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][6][7] |
| pKa | 2.37 ± 0.20 (Predicted)[2][6] |
| Optical Rotation | [α]25D = -78 ± 1º (c=2 in MeOH)[3] |
| Storage Temperature | -20°C[2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-methyl-L-proline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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1H NMR (in D2O) : Key signals include a singlet for the N-methyl protons around 2.74 ppm and multiplets for the pyrrolidine ring protons.[7]
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13C NMR (in CDCl3) : Characteristic peaks are observed for the carboxylic acid carbon (~173.06 ppm), the alpha-carbon (~70.18 ppm), the N-methyl carbon (~40.26 ppm), and the carbons of the pyrrolidine ring.[7]
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-
Infrared (IR) Spectroscopy (KBr disk) : The IR spectrum displays characteristic absorption bands for the carboxylic acid group (C=O stretch around 1669 cm-1), the carboxylate anion (around 1612 cm-1), and C-H stretching of the saturated ring and methyl group (2800-3000 cm-1).[7]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule. For C6H11NO2, the calculated mass is 129.0790, with experimental values closely matching this.[7]
Chemical Properties and Reactivity
The chemical behavior of N-methyl-L-proline is largely defined by its tertiary amine and carboxylic acid functional groups.
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Reactivity : The presence of the N-methyl group renders the amine a tertiary amine, which influences its nucleophilicity and basicity compared to L-proline. The carboxylic acid group allows for standard derivatization reactions, such as esterification and amide bond formation.
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Role in Peptide Synthesis : The incorporation of N-methyl-L-proline into peptide chains has a significant impact on their conformation and stability.[4] The N-methyl group introduces steric hindrance that can restrict the rotation around the peptide bond, favoring a specific cis- or trans-conformation. This can lead to peptides with improved resistance to enzymatic degradation and enhanced bioactivity.[4][9] However, the steric hindrance can also make the coupling of subsequent amino acids challenging.[10]
-
Chiral Catalyst : N-methyl-L-proline and its derivatives are effective organocatalysts in various asymmetric transformations.[3] The chiral pyrrolidine scaffold plays a crucial role in inducing stereoselectivity in reactions such as aldol condensations, Mannich reactions, and Michael additions.[11]
Synthesis of N-Methyl-L-proline
A common method for the synthesis of N-methyl-L-proline involves the reductive amination of L-proline.
Caption: Synthetic pathway for N-methyl-L-proline.
Experimental Protocol: Synthesis of N-Methyl-L-proline
The following is a representative protocol for the synthesis of N-methyl-L-proline:
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Dissolution : Dissolve L-proline in methanol.
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Addition of Formaldehyde : Add an aqueous solution of formaldehyde to the L-proline solution.
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Catalyst Addition : Add a palladium-on-charcoal catalyst (10% w/w) to the mixture.
-
Hydrogenation : Stir the resulting slurry under a hydrogen atmosphere at room temperature.
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Work-up : After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate under reduced pressure to obtain N-methyl-L-proline.[6]
Safety and Handling
While N-methyl-L-proline is not considered highly hazardous, proper safety precautions should always be observed in a laboratory setting.
-
GHS Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It may also be harmful if swallowed (H302) or inhaled (H332).[6]
-
Precautionary Statements :
-
Handling : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid the formation of dust and aerosols.[12]
-
Storage : Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at -20°C.[6]
Applications in Research and Drug Development
The unique properties of N-methyl-L-proline make it a valuable tool in several areas of research and development.
Caption: Major applications of N-methyl-L-proline.
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Pharmaceutical Development : N-methyl-L-proline serves as a crucial building block in the synthesis of various pharmaceuticals.[3] Its incorporation can improve the metabolic stability and pharmacokinetic profile of peptide-based drugs.[3][5]
-
Peptide Synthesis : It is used to create peptides with enhanced stability and defined conformations, which is critical for designing molecules with specific biological functions.[3][4]
-
Chiral Catalysis : As a chiral catalyst, it facilitates the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.[3]
-
Agrochemicals : N-methyl-L-proline is also employed in the production of agrochemicals, where its properties can contribute to the efficacy and selectivity of the final products.[3]
References
Sources
- 1. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 475-11-6: N-Methyl-L-proline | CymitQuimica [cymitquimica.com]
- 6. N-Methyl-L-proline | 475-11-6 [amp.chemicalbook.com]
- 7. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
